![molecular formula C10H18ClNO2 B1481377 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one CAS No. 2091617-06-8](/img/structure/B1481377.png)
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one (2C-1) is a chemical compound with a wide range of applications in scientific research. 2C-1 is a synthetic compound that has been used for many years in laboratory experiments due to its unique properties. 2C-1 is a member of the pyrrolidinone family and is a versatile molecule that has been used for a variety of purposes. 2C-1 is a relatively simple molecule and is relatively inexpensive to produce. It has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the pharmaceutical industry due to their presence in various natural products and drugs. The compound can be utilized in the synthesis of indole derivatives, which are crucial for developing treatments for cancer, microbial infections, and various disorders . These derivatives exhibit a range of biologically vital properties, making them valuable in medicinal chemistry.
Development of Antimicrobial Agents
The structural complexity of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one makes it a potential candidate for creating new antimicrobial agents. Its application in synthesizing compounds with antimicrobial properties could lead to the development of novel treatments against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2)7-12(9(13)4-11)5-8(10)6-14-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWRBTHTLOMSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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